molecular formula C25H15N3O8 B1148091 Fluorescein-5-carbonyl azide, diacetate CAS No. 223743-67-7

Fluorescein-5-carbonyl azide, diacetate

Cat. No.: B1148091
CAS No.: 223743-67-7
M. Wt: 485.41
InChI Key:
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Description

Fluorescein-5-carbonyl azide, diacetate is a derivative of fluorescein, a widely used fluorescent dye. This compound is particularly notable for its applications in biochemical research, where it serves as a versatile reagent for labeling and tracking biomolecules. The compound’s structure allows it to be used in various chemical modifications, making it a valuable tool in scientific studies.

Scientific Research Applications

Fluorescein-5-carbonyl azide, diacetate has a wide range of applications in scientific research:

Mechanism of Action

Fluorescein-5-carbonyl azide, diacetate acts as a fluorescent probe. It is used to modify alcohols, aldehydes/ketones, and acids, making it useful in various biological applications .

Future Directions

Fluorescent probes like Fluorescein-5-carbonyl azide, diacetate have broad applications in biological research, including intermolecular distance determination by resonance energy transfer, pH sensors, DNA sequencing, fluorescent microscopy, and flow cytometry . The future of this compound lies in its potential to enhance the sensitivity of fluorescence detection in bioanalytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein-5-carbonyl azide, diacetate involves several key steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Fluorescein-5-carbonyl azide, diacetate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The primary product of interest from these reactions is the deprotected fluorescein derivative, which retains the fluorescent properties of the parent compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluorescein-5-carbonyl azide, diacetate is unique due to its combination of fluorescent properties and reactive azide groups. This dual functionality allows for versatile applications in labeling and tracking biomolecules, making it a valuable tool in various fields of scientific research .

Properties

CAS No.

223743-67-7

Molecular Formula

C25H15N3O8

Molecular Weight

485.41

Origin of Product

United States

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